molecular formula C14H15BrN4O2 B6471058 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine CAS No. 2640967-33-3

2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine

Cat. No.: B6471058
CAS No.: 2640967-33-3
M. Wt: 351.20 g/mol
InChI Key: OQHSAFUSMLOPGL-UHFFFAOYSA-N
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Description

2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Bromination of Pyridine:

    Coupling Reactions: The pyrrolidine and bromopyridine moieties are then coupled using nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Formation of the Pyrimidine Ring: The final step involves the construction of the pyrimidine ring, which can be done through condensation reactions involving appropriate nitriles and amidines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyrimidine ring can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom on the pyridine ring can be reduced to form the corresponding hydrogenated pyridine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Formation of pyrimidine carboxylic acids or aldehydes.

    Reduction: Formation of hydrogenated pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine
  • 2-{3-[(3-fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine
  • 2-{3-[(3-iodopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine

Uniqueness

The uniqueness of 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interaction with molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2/c1-20-11-6-17-14(18-7-11)19-5-3-10(9-19)21-13-2-4-16-8-12(13)15/h2,4,6-8,10H,3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHSAFUSMLOPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N2CCC(C2)OC3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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